(3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid
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Overview
Description
(3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and hydroxyl groups. It is widely used as a reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid can be achieved through several methods. One common approach involves the reaction of 3-bromo-5-fluoro-2-hydroxybenzene with a boron-containing reagent under suitable conditions. For instance, the reaction with triisopropyl borate in the presence of a base such as potassium carbonate can yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the coupling partner.
Substitution Reactions: Reagents such as nucleophiles or electrophiles can be used to replace the bromine or fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
(3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of a hydroxyl group[][3].
(3-Fluoro-2-hydroxyphenyl)boronic acid: Lacks the bromine substituent[][3].
Phenylboronic acid: The simplest boronic acid derivative without any additional substituents[][3].
Uniqueness
(3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid is unique due to the combination of bromine, fluorine, and hydroxyl substituents on the phenyl ring. This unique combination imparts specific reactivity and properties, making it a valuable reagent in various chemical reactions and applications[3][3].
Properties
Molecular Formula |
C6H5BBrFO3 |
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Molecular Weight |
234.82 g/mol |
IUPAC Name |
(3-bromo-5-fluoro-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BBrFO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10-12H |
InChI Key |
VWAVMQLQHNWFKS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1O)Br)F)(O)O |
Origin of Product |
United States |
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